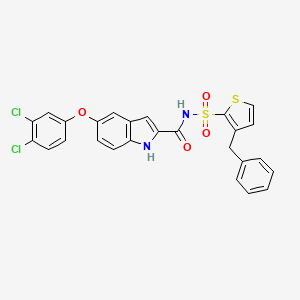

Galectin-3/galectin-8-IN-2

Description

3 Overlap and Divergence in Glycan Binding Profiles and Biological Activities of Galectin-3 and Galectin-8

While both Galectin-3 and Galectin-8 belong to the same family, their interactions with sugar molecules (glycans) and their biological effects show both similarities and notable differences.

Glycan Binding Profiles: Both galectins bind to β-galactosides, but they have distinct preferences for more complex glycan structures. mdpi.com Galectin-3 has a known affinity for N-acetyllactosamine and larger oligosaccharides. mdpi.com In contrast, Galectin-8, particularly its N-terminal carbohydrate recognition domain (CRD), shows a strong preference for sialylated and sulfated glycans. nih.gov For instance, while both can bind to certain glycans on Chinese hamster ovary (CHO) cells, complex N-glycans are the primary ligands for both. oup.com However, the N-terminal domain of Galectin-8 can bind to cells lacking these complex N-glycans, suggesting a different binding requirement. oup.com This specificity is further highlighted by how they interact with modified cell surfaces; removing sialic acid from cell surfaces can decrease binding for Galectin-8's N-terminal domain but increase it for Galectin-3. nih.govoup.com

Biological Activities: These differing binding profiles lead to distinct and sometimes opposing biological functions. For example, in the context of antibacterial autophagy (a cellular "self-eating" process to fight bacteria), Galectin-8 promotes it, while Galectin-3 can suppress it. oup.com This antagonistic relationship is also seen in T-cell responses, where Galectin-3 can inhibit the costimulatory effects that Galectin-8 has on T-cells. aai.org In cancer, both galectins are implicated, but their roles can vary. Galectin-3 is often linked to tumor progression and metastasis. frontiersin.org Galectin-8 is also abundant in many tumor cells and can promote cell adhesion and growth. mdpi.comportlandpress.com

Table 1: Comparison of Glycan Binding and Biological Activities

| Feature | Galectin-3 | Galectin-8 |

| Primary Ligands | Binds N-acetyllactosamine and complex N-glycans. mdpi.comoup.com | Prefers sialylated and sulfated glycans; also binds complex N-glycans. nih.govoup.com |

| Biological Roles | Regulates inflammation, fibrosis, and cancer progression. mdpi.comnih.gov Can inhibit T-cell responses and suppress autophagy. oup.comaai.org | Involved in cell adhesion, T-cell costimulation, and promoting autophagy. oup.comaai.org Plays a role in cancer cell growth and adhesion. mdpi.comportlandpress.com |

| Interaction | Can act antagonistically to Galectin-8, for instance, by inhibiting its effects on T-cells and autophagy. oup.comaai.org | Its functions can be blocked or opposed by Galectin-3 in certain cellular contexts. aai.orgnih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C26H18Cl2N2O4S2 |

|---|---|

Molecular Weight |

557.5 g/mol |

IUPAC Name |

N-(3-benzylthiophen-2-yl)sulfonyl-5-(3,4-dichlorophenoxy)-1H-indole-2-carboxamide |

InChI |

InChI=1S/C26H18Cl2N2O4S2/c27-21-8-6-20(15-22(21)28)34-19-7-9-23-18(13-19)14-24(29-23)25(31)30-36(32,33)26-17(10-11-35-26)12-16-4-2-1-3-5-16/h1-11,13-15,29H,12H2,(H,30,31) |

InChI Key |

LBVNKYABASNBOL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(SC=C2)S(=O)(=O)NC(=O)C3=CC4=C(N3)C=CC(=C4)OC5=CC(=C(C=C5)Cl)Cl |

Origin of Product |

United States |

Molecular Mechanisms of Action of Galectin 3/galectin 8 in 2

Structural Basis of Compound-Galectin Interaction

The potency and selectivity of Galectin-3/galectin-8-IN-2 are rooted in its specific molecular interactions within the carbohydrate recognition domains (CRDs) of its target proteins.

To elucidate the binding mechanism, molecular docking studies have been performed on this class of inhibitors. acs.orgnih.govacs.org These computational investigations suggest that the N-arylsulfonyl-indole-2-carboxamide scaffold fits within the binding sites of galectin-3 and the galectin-8 C-terminal domain. acs.org The docking results help to rationalize the structure-activity relationships observed during the development of these compounds and provide a model for the specific interactions that govern their inhibitory activity. acs.org

Molecular modeling has identified key amino acid residues within the binding sites that are crucial for the inhibitor's potency and selectivity. nih.govacs.org The N-arylsulfonyl-carboxamide portion of the inhibitor is a critical structural feature. acs.org This group is believed to interact with specific, unique amino acids in each target:

In Galectin-3 , the key interacting residue is Arginine 144 (Arg144) . acs.orgnih.gov

In the Galectin-8 C-terminal domain , the corresponding key residue is Serine 213 (Ser213) . acs.orgnih.gov

These interactions are considered a primary reason for the compound's binding affinity and its selectivity for these specific galectin isoforms over others, such as the galectin-8 N-terminal domain. acs.org

Detailed experimental data from structural studies, such as X-ray crystallography or NMR, that specifically describes the conformational changes induced in galectin-3 or the galectin-8 C-terminal domain upon binding of this compound is not available in the consulted research. While ligand binding to galectins can induce conformational adjustments, the specific changes related to this inhibitor have not been explicitly detailed.

An article on the specific chemical compound “this compound” cannot be generated at this time. Extensive searches have not yielded any specific information or research findings for a compound with this designation. The available scientific literature focuses on the individual roles of Galectin-3 and Galectin-8, which are the presumed targets of such an inhibitor, rather than on a specific dual-inhibitor molecule named "this compound".

Therefore, it is not possible to provide a scientifically accurate article that adheres to the requested outline and focuses solely on this compound.

However, a wealth of information exists regarding the cellular and subcellular functions of Galectin-3 and Galectin-8, which explains the scientific interest in developing inhibitors against them. The roles of these individual galectins in cell migration, adhesion, proliferation, and apoptosis are well-documented and are summarized below based on available research.

The Role of Galectin-3 and Galectin-8 in Cellular Processes

Modulation of Cell Migration and Adhesion

Fibroblast Migration: Galectin-3 is known to be a key player in tissue fibrosis. At sites of injury, it is secreted into the extracellular space and activates resting fibroblasts into matrix-producing myofibroblasts. mdpi.com This process is central to the scarring of organs. nih.gov Galectin-3 stimulates the migration and collagen synthesis in fibroblasts. mdpi.com Inhibition of Galectin-3 has been shown to reduce the expression of profibrotic genes. researchgate.net For instance, in rheumatoid arthritis, Galectin-3 is highly expressed in joints and induces the secretion of various pro-inflammatory molecules from synovial fibroblasts. nih.gov

Cancer Cell Motility and Invasion: Galectin-3 expression is frequently altered in malignant tissues and plays a role in cancer progression and metastasis. frontiersin.orgwikipedia.org Overexpression of Galectin-3 can promote neoplastic transformation and enhance tumor cell adhesion to the extracellular matrix, which increases metastatic potential. wikipedia.org Downregulation of Galectin-3 has been shown to inhibit tumor cell migration, invasion, and proliferation in various cancers, including osteosarcoma, thyroid, and gastric cancer. frontiersin.org Extracellular Galectin-3 can form lattices on the cell surface that are crucial for organizing signaling molecules and promoting cell motility. nih.gov Galectin-8 has also been implicated in cancer cell behavior. While some studies show it can suppress migration in certain colon cancer cells nih.gov, other research indicates it promotes migration and proliferation in glioblastoma cells. nih.gov

Endothelial Cell Adhesion and Migration: Both Galectin-3 and Galectin-8 are involved in angiogenesis, the formation of new blood vessels, which is critical for tumor growth. nih.govoup.com Galectin-3, secreted by tumor cells, can act on endothelial cells to induce chemotaxis, facilitating their movement. nih.gov It interacts with various receptors on the endothelial cell surface to promote migration and the formation of capillary-like tubes. rupress.orgresearchgate.net High levels of circulating Galectin-3 can stimulate endothelial cells to secrete cytokines that, in turn, promote the adhesion of cancer cells to the endothelium—a key step in metastasis. aacrjournals.org Galectin-8 is also expressed in endothelial cells and can mediate their adhesion and migration, sometimes enhancing the effects of other growth factors like VEGF. nih.gov

Regulation of Cell Proliferation and Apoptosis Pathways

Influence on Cancer Cell Proliferation: Galectin-3 is involved in regulating cell growth, differentiation, and the cell cycle. wikipedia.org It can act as a multifunctional oncogenic protein that helps regulate cell proliferation. mdpi.com In glioblastoma, for example, Galectin-8 has been shown to be a factor that promotes cancer cell proliferation. nih.gov Conversely, some studies on colon cancer suggest a different role, where a decrease in Galectin-8 expression is associated with malignancy. nih.gov

Anti-Apoptotic Mechanisms of Galectin-3: A key feature of cancer cells is their ability to evade apoptosis, or programmed cell death. Intracellular Galectin-3 has potent anti-apoptotic functions. nih.govnih.govaacrjournals.org It can translocate to the mitochondria and prevent the release of cytochrome c, a critical step in initiating apoptosis. nih.gov Galectin-3 interacts with anti-apoptotic proteins like Bcl-2 and can directly or indirectly inhibit pro-apoptotic proteins such as Bax. mdpi.comnih.gov By preventing apoptosis, Galectin-3 provides a survival advantage to cancer cells. nih.gov Extracellularly, however, Galectin-3 can have the opposite effect, inducing apoptosis in certain immune cells like T-cells, which may represent a mechanism for tumors to evade the immune system. aacrjournals.orgecancer.org Galectin-8 has also been shown to induce apoptosis in specific immune cell populations. oup.com The inhibition of Galectin-3's anti-apoptotic function within cancer cells is a significant therapeutic goal. nih.gov

Cellular and Subcellular Effects of Galectin 3/galectin 8 in 2

Regulation of Cell Proliferation and Apoptosis Pathways

Modulation of Bcl-2 Family Interactions

Galectin-3, a target of Galectin-3/Galectin-8-IN-2, is a significant modulator of apoptosis, partly through its interaction with the Bcl-2 family of proteins, which are central regulators of programmed cell death. nih.govnih.gov Galectin-3 is unique among the galectin family as it contains an NWGR (Asn-Trp-Gly-Arg) motif, which is structurally similar to the BH1 domain found in anti-apoptotic Bcl-2 family members like Bcl-2 itself. nih.govnih.gov This structural mimicry allows Galectin-3 to directly interact with Bcl-2 proteins, influencing their function and, consequently, the cell's susceptibility to apoptosis. nih.govnih.gov

Research indicates that intracellular Galectin-3 can exert anti-apoptotic effects. It has been shown to translocate from the cytoplasm to the mitochondria, a key site for the regulation of apoptosis, where it can prevent changes in the mitochondrial membrane potential and inhibit the release of cytochrome c, a critical step in the intrinsic apoptotic pathway. nih.gov By binding to Bcl-2, Galectin-3 is thought to function in a manner analogous to Bcl-2, potentially forming heterodimers with pro-apoptotic members like Bax and thereby neutralizing their death-promoting activity. nih.gov Studies in thyroid carcinoma cells have demonstrated that Galectin-3 can heterodimerize with Bax via its carbohydrate recognition domain (CRD), which prevents Bax oligomerization and subsequent apoptosis. nih.gov The inhibition of Galectin-3 with an antagonist sensitized these cells to apoptosis, highlighting the therapeutic potential of blocking this interaction. nih.gov

Given that this compound is an inhibitor of Galectin-3, it is projected to disrupt these anti-apoptotic functions. By blocking Galectin-3, the inhibitor would prevent its interaction with Bcl-2 family members, thereby liberating pro-apoptotic proteins like Bax to initiate the apoptotic cascade. This would effectively lower the threshold for apoptosis in cells where Galectin-3 plays a significant survival role.

| Interaction | Effect of Galectin-3 | Predicted Effect of this compound |

| Galectin-3 and Bcl-2 | Forms a complex, mimicking anti-apoptotic Bcl-2 function. nih.govnih.gov | Prevents complex formation, reducing anti-apoptotic signals. |

| Galectin-3 and Bax | Heterodimerizes with Bax, inhibiting its pro-apoptotic function. nih.gov | Prevents heterodimerization, allowing Bax to promote apoptosis. |

| Mitochondrial Membrane | Stabilizes mitochondrial membrane and prevents cytochrome c release. nih.gov | Destabilizes mitochondrial membrane, promoting cytochrome c release. |

Impact on Angiogenesis

Galectin-3 and Galectin-8 are both implicated in the process of angiogenesis, the formation of new blood vessels from pre-existing ones. Galectin-3, in particular, is recognized as a pro-angiogenic factor. rupress.orgrndsystems.com It is secreted by tumor cells and can stimulate endothelial cell migration and the formation of capillary-like structures, which are essential steps in angiogenesis. rupress.orgrndsystems.com The mechanism of Galectin-3's pro-angiogenic activity involves its interaction with various cell surface receptors on endothelial cells, including integrins (specifically αvβ3) and vascular endothelial growth factor receptor 2 (VEGFR2). rupress.orgfrontiersin.org By binding to these receptors, Galectin-3 can modulate signaling pathways that are crucial for angiogenesis, such as those initiated by VEGF and basic fibroblast growth factor (bFGF). rupress.orgnih.gov

Galectin-8 has also been shown to influence endothelial cell behavior and can enhance the stimulatory effects of VEGF on endothelial cell proliferation and migration, although its role appears to be more context-dependent than that of Galectin-3. nih.gov

As a dual inhibitor, this compound is expected to counteract these pro-angiogenic effects. By blocking the carbohydrate recognition domains of Galectin-3 and Galectin-8, the inhibitor would prevent their binding to cell surface glycoproteins on endothelial cells. This would disrupt the downstream signaling events that lead to endothelial cell activation, migration, and tube formation. Research on other Galectin-3 inhibitors has demonstrated that blocking Galectin-3 function can effectively reduce pathological angiogenesis in preclinical models. nih.govresearchgate.net For example, a small-molecule inhibitor of Galectin-3 was shown to reduce corneal neovascularization by inhibiting VEGF-A-induced endothelial cell migration and sprouting. nih.gov Therefore, this compound represents a potential therapeutic agent for diseases characterized by excessive angiogenesis, such as cancer and certain inflammatory conditions.

| Galectin Target | Pro-Angiogenic Function | Mechanism of Inhibition by this compound |

| Galectin-3 | Promotes endothelial cell migration and tube formation. rupress.orgrndsystems.com | Blocks binding to integrins and VEGFR2, inhibiting VEGF and bFGF signaling. rupress.orgfrontiersin.org |

| Galectin-8 | Enhances VEGF-mediated endothelial cell proliferation and migration. nih.gov | Prevents interaction with endothelial cell surface receptors. |

The pro-angiogenic roles of Galectin-3 and Galectin-8 are mediated through their direct effects on endothelial cell behavior. Extracellular Galectin-3 acts as a chemoattractant for endothelial cells and promotes their differentiation into tube-like structures. rndsystems.com It achieves this by clustering cell surface receptors, which activates intracellular signaling cascades. For instance, Galectin-3's interaction with αvβ3 integrin leads to the activation of focal adhesion kinase (FAK), a key signaling molecule in cell migration. rupress.org Furthermore, Galectin-3 can enhance and prolong the signaling from VEGFR2, a primary driver of angiogenesis. frontiersin.orgnih.gov

Galectin-8 also modulates endothelial cell adhesion and signaling through its interaction with integrins. oup.com While its standalone effect on proliferation and migration may be modest, it can potentiate the effects of major angiogenic factors like VEGF. nih.gov The expression of both Galectin-3 and Galectin-8 can be altered in activated endothelial cells, such as those found in the tumor vasculature, suggesting their involvement in pathological vascularization. nih.gov

Inhibition of Galectin-3 and Galectin-8 by this compound would be expected to have significant effects on endothelial cell behavior. By preventing these galectins from binding to their receptors, the inhibitor would reduce endothelial cell migration, proliferation, and their ability to form new vascular networks. Studies with Galectin-3 deficient (knockdown) endothelial cells have shown a reduced angiogenic response to VEGF and bFGF, which supports the idea that inhibiting Galectin-3 would have anti-angiogenic effects. rupress.org The inhibition of both Galectin-3 and Galectin-8 could potentially have a synergistic effect, leading to a more potent suppression of angiogenesis.

Influence on Immune Cell Functions and Inflammatory Responses

Galectin-3 is a key regulator of macrophage function, influencing their activation state and phenotype. Macrophages can exist on a spectrum of activation states, broadly categorized as classical (M1) pro-inflammatory and alternative (M2) anti-inflammatory or pro-resolving phenotypes. Galectin-3 has been implicated in promoting both M1 and M2 polarization depending on the context. nih.govnih.gov Some studies have shown that Galectin-3 can promote a persistent pro-inflammatory macrophage phenotype, characterized by the production of cytokines like TNF-α and inducible nitric oxide synthase (iNOS). nih.gov Conversely, other research suggests that Galectin-3 is associated with M2 macrophage-polarized responses and can have anti-inflammatory and pro-fibrotic effects. nih.govresearchgate.net

Galectin-3 can be secreted by macrophages and act in an autocrine or paracrine manner to amplify inflammatory responses. nih.gov It can also function intracellularly to control phagocytosis. frontiersin.org The role of Galectin-8 in macrophage activation is less defined, but it is known to be involved in sensing pathogen-containing vacuole damage and initiating autophagy, a cellular defense mechanism. plos.orgresearchgate.net

By inhibiting Galectin-3 and Galectin-8, this compound could significantly alter macrophage-mediated inflammatory responses. Inhibition of Galectin-3 might dampen pro-inflammatory M1 responses, leading to a reduction in chronic inflammation. Alternatively, if Galectin-3 is promoting a pro-resolving M2 phenotype in a specific context, its inhibition could exacerbate inflammation. The effect of this compound on macrophage phenotype is therefore likely to be highly dependent on the specific inflammatory milieu.

| Macrophage Phenotype | Role of Galectin-3 | Potential Impact of this compound |

| M1 (Pro-inflammatory) | Can promote a persistent pro-inflammatory phenotype (e.g., increased TNF-α, iNOS). nih.gov | May reduce M1 polarization and associated inflammation. |

| M2 (Anti-inflammatory) | Associated with M2 polarization and pro-resolving functions in some contexts. nih.govresearchgate.net | May inhibit M2 polarization, potentially impairing tissue repair. |

| Phagocytosis | Promotes phagocytosis through intracellular and extracellular mechanisms. frontiersin.org | Could potentially modulate phagocytic activity. |

Galectin-3 and Galectin-8 play complex and sometimes opposing roles in regulating T-cell function and survival. Extracellular Galectin-3 has been shown to induce apoptosis in T-cells, which can be a mechanism for immune evasion by tumors. aacrjournals.orgnih.gov This pro-apoptotic effect is mediated by binding to specific glycoproteins on the T-cell surface, such as CD7 and CD29. aacrjournals.org However, intracellular Galectin-3 can have an anti-apoptotic effect, similar to its role in other cell types, by interacting with the Bcl-2 pathway. nih.gov Galectin-3 can also modulate T-cell activation by cross-linking the T-cell receptor (TCR), thereby regulating the threshold for T-cell signaling. aacrjournals.org

Galectin-8 has also been reported to induce apoptosis in certain T-cell subpopulations, particularly CD4highCD8high thymocytes, suggesting a role in T-cell development and selection. nih.gov

| T-Cell Process | Role of Galectins | Predicted Effect of this compound |

| Apoptosis | Extracellular Galectin-3 and Galectin-8 can induce T-cell apoptosis. aacrjournals.orgnih.gov | May inhibit T-cell apoptosis by blocking galectin binding. |

| Activation | Galectin-3 can modulate TCR signaling and inhibit T-cell activation. aacrjournals.org | May enhance T-cell activation by preventing inhibitory signals. |

| Survival | Intracellular Galectin-3 can be anti-apoptotic. nih.gov | Primarily targets extracellular galectins; indirect effects on intracellular pathways are possible. |

Regulation of Neutrophil Recruitment and Activity

Galectin-3, a β-galactoside-binding lectin, plays a significant role in modulating neutrophil functions, including their recruitment to sites of inflammation and subsequent activities. researchgate.net Both endogenous and exogenous galectin-3 have been shown to promote leukocyte recruitment during acute inflammation. brandeis.edu This lectin can enhance neutrophil motility and their extravasation into tissues, a critical step in the inflammatory response. nih.gov

Studies have demonstrated that galectin-3 facilitates the adhesion of neutrophils to the endothelium, a prerequisite for their migration into inflamed tissues. nih.gov For instance, galectin-8 has been found to induce firm and reversible adhesion of peripheral blood neutrophils in vitro. oup.com This interaction is crucial for the initial capture and subsequent firm adhesion of neutrophils to the endothelial lining of blood vessels.

Furthermore, galectin-3 can directly influence neutrophil activity once they have reached the site of inflammation. It has been shown to stimulate superoxide (B77818) production by neutrophils, a key component of their bactericidal function. oup.com Galectin-3 can also promote neutrophil degranulation and phagocytosis, further enhancing their capacity to clear pathogens. nih.govnih.gov The expression of galectin-3 itself is increased in neutrophils that migrate to inflamed areas, suggesting a feedback loop that amplifies the inflammatory response. kcl.ac.uk

The table below summarizes key research findings on the role of galectins in neutrophil recruitment and activity:

| Galectin | Effect on Neutrophils | Key Findings | References |

| Galectin-3 | Promotes recruitment and adhesion | Enhances slow rolling and emigration of leukocytes. | brandeis.edu |

| Galectin-3 | Increases motility and extravasation | Facilitates neutrophil migration into airways during fungal infection. | nih.gov |

| Galectin-8 | Induces firm adhesion | Promotes reversible adhesion of neutrophils in vitro. | oup.com |

| Galectin-3 | Stimulates antimicrobial functions | Induces superoxide production and degranulation. | oup.comnih.gov |

Influence on Cytokine Production and Inflammatory Signaling

Galectin-3 and galectin-8 are significant modulators of cytokine production and inflammatory signaling pathways. Galectin-3, in particular, can induce the production of a distinct pattern of cytokines and chemokines in various cell types, thereby shaping the inflammatory milieu. nih.gov

In synovial fibroblasts from patients with rheumatoid arthritis, galectin-3 stimulates the secretion of pro-inflammatory cytokines such as interleukin-6 (IL-6) and neutrophil-attracting chemokines like IL-8. nih.gov It can also induce the production of mononuclear cell-attracting chemokines, including CCL2, CCL3, and CCL5. nih.gov This suggests a role for galectin-3 in orchestrating the infiltration of different immune cell populations to the site of inflammation.

Galectin-3's influence on cytokine production is linked to its ability to modulate various intracellular signaling pathways. It can impact the activity of protein kinases C, mitogen-activated protein kinase (MAPK), and phosphatidylinositol 3-kinase (PI 3-kinase). nih.govasm.org For example, the selective production of mononuclear cell-recruiting chemokines by synovial fibroblasts in response to galectin-3 is mediated through the differential activation of MAPK and PI 3-kinase signaling pathways. nih.gov

Furthermore, galectin-3 can interact with and activate key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. mdpi.com Activation of NF-κB by galectin-3 leads to the transcription of genes encoding pro-inflammatory cytokines, thereby amplifying the inflammatory response. mdpi.com

The following table outlines the influence of galectin-3 on cytokine production and signaling:

| Cell Type | Effect of Galectin-3 | Induced Cytokines/Chemokines | Signaling Pathway | References |

| Rheumatoid Synovial Fibroblasts | Pro-inflammatory cytokine and chemokine production | IL-6, IL-8, CCL2, CCL3, CCL5 | MAPK, PI 3-kinase | nih.gov |

| Immune Cells | Modulation of inflammatory response | Pro-inflammatory cytokines | NF-κB | mdpi.com |

| Dendritic Cells | Control of T-cell cytokine response | Influences Th1/Th2 balance | - | asm.org |

Effects on Autophagy and Lysosomal Integrity

Modulation of Antibacterial Autophagy

Galectin-3 and galectin-8 play distinct and sometimes opposing roles in the regulation of antibacterial autophagy, a cellular process crucial for eliminating intracellular pathogens. oup.comnih.gov This process, also known as xenophagy, involves the engulfment of bacteria within a double-membraned vesicle called an autophagosome, which then fuses with a lysosome for degradation.

Galectin-8 is recognized as a key player in promoting antibacterial autophagy. oup.comnih.gov When bacteria damage the phagosomal or vacuolar membrane, host glycans on the luminal side of the vesicle become exposed to the cytosol. oup.comnih.gov Galectin-8 acts as a danger receptor by recognizing these exposed glycans and subsequently recruiting the autophagy adaptor protein NDP52. researchgate.netresearchgate.net This recruitment initiates the formation of the autophagosome around the damaged vesicle, targeting the invading bacteria for destruction. researchgate.netresearchgate.net

In contrast, galectin-3 can suppress the antibacterial autophagic response. oup.comnih.gov It also accumulates at damaged phagosomes containing bacteria, but its presence can protect intracellular bacteria, such as Listeria monocytogenes, by inhibiting the recruitment of the autophagy machinery. oup.comnih.gov The balance between galectin-3 and galectin-8 at the site of vacuolar damage can therefore determine the fate of the invading pathogen. oup.comnih.gov

| Galectin | Role in Antibacterial Autophagy | Mechanism | References |

| Galectin-8 | Promoter | Recognizes exposed host glycans on damaged vacuoles and recruits NDP52. | oup.comnih.govresearchgate.netresearchgate.net |

| Galectin-3 | Suppressor | Accumulates at damaged phagosomes and inhibits the autophagic response. | oup.comnih.gov |

Role in Lysophagy and Response to Lysosomal Damage

Galectins, particularly galectin-3 and galectin-8, are crucial for the cellular response to lysosomal damage, a process termed lysophagy. Lysophagy is a specialized form of autophagy that selectively removes damaged and dysfunctional lysosomes to maintain cellular homeostasis.

Upon lysosomal membrane damage, luminal glycans become exposed to the cytosol, serving as a signal for the recruitment of cytosolic galectins. nih.govresearchgate.net Galectin-3 is a well-established marker for lysosomal damage and plays a central role in coordinating the subsequent repair and removal processes. researchgate.net It unifies and coordinates both the ESCRT (endosomal sorting complexes required for transport) machinery for lysosomal repair and the autophagy pathway for the removal of irreparably damaged lysosomes. nih.govresearchgate.netnih.gov

Galectin-3 is required for the efficient recruitment of the ESCRT component ALIX to damaged lysosomes, which is essential for membrane repair and the restoration of lysosomal function. nih.govresearchgate.netnih.gov At later stages of lysosomal injury, galectin-3 controls the autophagic response. nih.govresearchgate.netnih.gov

Galectin-8 also contributes to the autophagy response following lysosomal damage by inhibiting the mTOR signaling pathway, a master regulator of autophagy. researchgate.net In contrast, galectin-9, another member of the galectin family, activates AMPK, another key autophagy-regulating kinase, in response to lysosomal injury. researchgate.net

| Galectin | Function in Lysosomal Damage Response | Mechanism | References |

| Galectin-3 | Coordinates repair and removal | Recruits ESCRT components (ALIX) for repair and controls subsequent autophagy. | nih.govresearchgate.netnih.gov |

| Galectin-8 | Induces autophagy | Inhibits mTOR activity upon lysosomal damage. | researchgate.net |

| Galectin-9 | Induces autophagy | Activates AMPK in response to lysosomal injury. | researchgate.net |

Disruption of Galectin-Mediated "Lattices" and Glycan-Dependent Signaling

Interference with Cell Surface Receptor Clustering

Galectins can cross-link cell surface glycoproteins, forming what is known as a "galectin lattice." This lattice structure can regulate the lateral mobility, clustering, and function of various cell surface receptors, thereby influencing downstream signaling pathways.

Galectin-3 has been shown to interact with and modulate the clustering of several important receptors, including integrins and CD147. plos.orgplos.orgresearchgate.net For example, exogenous galectin-3 can induce the reorganization of β1-integrin into larger clusters on the cell surface. plos.org This clustering can, in turn, affect cell migration and other integrin-dependent cellular processes. plos.org Similarly, galectin-3 can trigger the clustering of CD147 and integrin-β1 on retinal pigment epithelial cells by interacting with specific N-glycans on these receptors. researchgate.net

The formation of these galectin-mediated lattices can retain receptors on the plasma membrane, thereby modulating their signaling activity. plos.org For instance, the binding of galectin-3 to VEGF-R2 on endothelial cells retains the receptor at the cell surface, promoting angiogenesis. plos.org

The disruption of these galectin-glycoprotein lattices, for example, through the use of competitive inhibitors, can alter receptor mobility and function. This highlights the dynamic nature of these interactions and their importance in regulating cellular behavior.

| Galectin | Receptor(s) Affected | Effect | References |

| Galectin-3 | β1-integrin | Increased clustering and lateral mobility. | plos.org |

| Galectin-3 | CD147, integrin-β1 | Promotes pronounced clustering and co-localization. | plos.orgresearchgate.net |

| Galectin-3 | VEGF-R2 | Retains the receptor on the plasma membrane. | plos.org |

Impact on Cell-to-Cell and Cell-to-Matrix Interactions

This compound is a dual inhibitor that targets the C-terminal domains of both Galectin-3 and Galectin-8. targetmol.comabmole.com Its function is best understood through the roles of these target proteins in mediating cellular adhesion. Galectin-3 is a known modulator of cell adhesion, capable of either promoting or inhibiting the attachment of cells to the extracellular matrix (ECM). abmole.comebiohippo.com It can enhance cell-matrix adhesion by binding directly to integrin adhesion receptors and promoting their clustering into focal adhesion plaques. abmole.com Conversely, it can also weaken cell adhesion by mediating the endocytosis of integrins or through steric hindrance. abmole.com The effect of Galectin-3 can be concentration-dependent and varies between cell types. abmole.com

Galectin-8 also functions as a matricellular protein that regulates cell adhesion, often through its interaction with various integrins such as α3β1 and α6β1. chemscene.comtargetmol.comtargetmol.com Depending on the context, Galectin-8 can either promote or negatively regulate cell adhesion. chemscene.com For instance, when immobilized on a substrate, Galectin-8 promotes cell adhesion and spreading, but when present as a soluble ligand, it can interrupt this process. targetmol.com

By inhibiting both Galectin-3 and Galectin-8, this compound is expected to disrupt these interactions. This inhibitory action can alter cellular adhesion dynamics, which is a critical aspect of physiological and pathological processes, including tissue fibrosis and cancer cell migration. targetmol.com

Table 1: Effects of Target Galectins on Cellular Interactions

| Galectin | Primary Receptors/Ligands | Effect on Cell Adhesion |

| Galectin-3 | Integrins, Laminin, Fibronectin | Can enhance or inhibit adhesion depending on context and concentration. abmole.comebiohippo.com |

| Galectin-8 | Integrins (α3β1, α6β1), Podoplanin | Can act as a positive or negative modulator of cell adhesion. chemscene.comtargetmol.com |

Impact on Key Intracellular Signaling Cascades

The inhibitory action of this compound extends to several critical intracellular signaling pathways that govern cell proliferation, survival, and differentiation.

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway

Galectin-3 is a known activator of the PI3K/Akt signaling pathway. abmole.cn This pathway is crucial for cell survival and proliferation. Extracellular Galectin-3 can activate PI3K, which in turn phosphorylates and activates Akt. Intracellularly, Galectin-3's interaction with activated K-Ras can also lead to the activation of PI3K. targetmol.com This activation of the PI3K/Akt cascade is associated with enhanced cell survival and resistance to apoptosis. targetmol.com By inhibiting Galectin-3, this compound would be expected to suppress the activation of the PI3K/Akt pathway, thereby potentially reducing cell survival and overcoming resistance to apoptosis-inducing stimuli. Ligation of cell surface receptors by extracellular Galectin-8 can also trigger signaling cascades that include Akt. Therefore, the dual inhibitory nature of the compound could lead to a more pronounced downregulation of this pathway.

Ras/Raf/MEK/ERK Pathway

The Ras/Raf/MEK/ERK pathway is a central signaling cascade that regulates cell proliferation and differentiation. Galectin-3 plays a significant role in this pathway by acting as a scaffold protein that interacts selectively with activated K-Ras (K-Ras-GTP). targetmol.com This interaction stabilizes K-Ras in its active state, prolonging its signal and leading to the constitutive activation of the downstream Raf/MEK/ERK cascade. targetmol.com Inhibition of Galectin-3 by this compound would disrupt this scaffolding function, leading to reduced K-Ras signaling and subsequent attenuation of ERK activation. targetmol.com While extracellular Galectin-3 can also stimulate ERK1/2 phosphorylation, this effect is dependent on its carbohydrate-binding properties.

Galectin-8 has also been implicated in Ras/ERK signaling. The binding of Galectin-8 to farnesylated K-Ras4B has been shown to inhibit Ras activation. Consequently, the effect of this compound on this pathway may be complex, as inhibiting Galectin-3 would be expected to decrease ERK signaling, while inhibiting Galectin-8 might have an opposing effect. The net outcome would likely depend on the relative expression levels and roles of Galectin-3 and Galectin-8 in a specific cellular context.

Notch Signaling Pathway

Notch signaling is a critical pathway in cell fate determination, proliferation, and differentiation. Research has demonstrated that extracellular, cancer-secreted Galectin-3 can directly bind to the Notch1 receptor. This interaction accelerates the cleavage of Notch1, leading to the activation of Notch signaling and the upregulation of its target genes. This Galectin-3-mediated activation of the Notch pathway has been shown to inhibit osteoblast differentiation and promote angiogenesis. By blocking the function of Galectin-3, this compound is predicted to prevent this interaction with Notch1, thereby inhibiting the aberrant activation of the Notch signaling pathway in pathological contexts like bone metastasis.

NFκB and STAT3 Activation

The transcription factors NFκB (nuclear factor-kappa B) and STAT3 (signal transducer and activator of transcription 3) are key regulators of inflammation, immunity, and cell survival. Galectin-3 has been identified as a promoter of NFκB activation. abmole.com For instance, it can induce the secretion of inflammatory cytokines in synovial fibroblasts, a process that requires NFκB activation. abmole.com Galectin-3 expression can also be induced by IL-10 through the activation of STAT3, suggesting a feedback loop.

Similarly, Galectin-8 can trigger signaling pathways, including ERK and JNK, that lead to the induction of NFκB, which in turn promotes the expression of various cytokines. As a dual inhibitor, this compound would be anticipated to dampen inflammatory responses by concurrently blocking the ability of both Galectin-3 and Galectin-8 to activate the NFκB pathway.

p38 MAPK and JNK Pathways

The p38 MAPK (mitogen-activated protein kinase) and JNK (c-Jun NH2-terminal kinase) pathways are stress-activated signaling cascades involved in inflammation and apoptosis. targetmol.com Galectin-3 has been shown to modulate these pathways. For example, extracellular Galectin-3 can induce the expression of matrix metalloproteinase-9 (MMP-9) through the p38 MAPK pathway in melanoma cells. targetmol.com Furthermore, the activation of both ERK and JNK1/2 can depend on the phosphorylation status of intracellular Galectin-3. targetmol.com In rheumatoid synovial fibroblasts, the production of IL-6 stimulated by Galectin-3 requires the p38, JNK, and ERK pathways. abmole.com

Galectin-8 ligation of cell surface receptors also triggers JNK signaling, contributing to NF-κB activation and cytokine expression. Therefore, the application of this compound could suppress stress and inflammatory signaling by inhibiting the activation of both the p38 MAPK and JNK pathways that are dependent on Galectin-3 and Galectin-8.

Table 2: Summary of this compound's Predicted Impact on Signaling Pathways

| Signaling Pathway | Role of Target Galectin(s) | Predicted Effect of this compound |

| PI3K/Akt | Galectin-3 and Galectin-8 promote activation. targetmol.com | Inhibition of pathway activation, reduced cell survival. |

| Ras/Raf/MEK/ERK | Galectin-3 stabilizes active K-Ras, promoting signaling. Galectin-8 can inhibit Ras activation. targetmol.com | Attenuation of Galectin-3-mediated ERK activation. Complex overall effect due to dual inhibition. |

| Notch | Galectin-3 binds Notch1, activating the pathway. | Inhibition of Notch signaling activation. |

| NFκB and STAT3 | Galectin-3 and Galectin-8 promote NFκB activation. Galectin-3 expression is linked to STAT3. abmole.com | Suppression of NFκB activation and downstream inflammatory responses. |

| p38 MAPK and JNK | Galectin-3 and Galectin-8 are involved in activating these stress pathways. targetmol.comabmole.com | Inhibition of p38 MAPK and JNK activation. |

Toll-like Receptor (TLR) Signaling

Galectins, particularly Galectin-3 and Galectin-8, are integral modulators of the innate immune system, partly through their interaction with Toll-like Receptor (TLR) signaling pathways. These pathways are crucial for recognizing pathogen-associated molecular patterns and initiating inflammatory responses. The inhibition of Galectin-3 and Galectin-8 can therefore significantly alter TLR-mediated cellular effects.

Role of Galectin-3 in TLR Signaling

Galectin-3 has been identified as a positive regulator of TLR-induced inflammatory responses. nih.gov It can act as an endogenous ligand for TLR4 and is involved in the activation of microglia and other immune cells. nih.gov Research in human synovial fibroblasts shows that Galectin-3 functions as a sensor-regulator for TLR-2, TLR-3, and TLR-4. nih.gov Inhibition of Galectin-3, either through siRNA gene knockdown or with a polysaccharide inhibitor like modified citrus pectin (B1162225) (MCP), led to a decrease in TLR-induced Interleukin-6 (IL-6) secretion. nih.gov

Further studies highlight that the mechanism of Galectin-3's influence involves key downstream signaling components. In a model of experimental autoimmune uveitis, the specific Galectin-3 inhibitor TD139 was found to reduce inflammation by down-regulating the expression of TLR4 and MyD88, which in turn inhibited the activation of the transcription factor NF-κB. nih.gov This indicates that inhibiting Galectin-3 can attenuate inflammatory responses by directly interfering with the TLR4/MyD88/NF-κB signaling axis. nih.gov The interaction between Galectin-3 and TLR4 is facilitated by the presence of β-galactosides in the TLR4 structure, allowing for direct binding that can induce receptor dimerization and activation. nih.gov

Role of Galectin-8 in TLR Signaling

In contrast to Galectin-3, Galectin-8 has been shown to function as a downmodulator of TLR4 activation. nih.govnih.gov In a mouse model of Pseudomonas aeruginosa keratitis, the absence or inhibition of Galectin-8 resulted in a more robust innate immune response and improved bacterial clearance. nih.govnih.gov The proposed mechanism involves Galectin-8 binding to CD14, which subsequently inhibits the formation of the essential MD-2/TLR4 complex required for downstream signaling upon stimulation with lipopolysaccharide (LPS). nih.gov

Activation of TLR4 signaling has also been observed to increase the expression and secretion of Galectin-8, suggesting a potential negative feedback loop where an initial inflammatory stimulus triggers the production of its own inhibitor. portlandpress.com Therefore, the use of a Galectin-8 inhibitor can disrupt this feedback, leading to a heightened and more effective TLR4-mediated immune response. nih.govnih.gov

Interactive Data Table: Effects of Galectin Inhibition on TLR Signaling

The table below summarizes the distinct roles of Galectin-3 and Galectin-8 in TLR signaling and the documented effects of their inhibition.

| Feature | Galectin-3 | Galectin-8 |

| General Role in TLR Signaling | Positive regulator / Promoter nih.govnih.gov | Negative regulator / Downmodulator nih.govnih.gov |

| Specific TLRs Affected | TLR-2, TLR-3, TLR-4 nih.gov | TLR-4 nih.govnih.gov |

| Mechanism of Action | Binds to TLR4, promoting activation nih.gov | Binds to CD14, inhibiting MD-2/TLR4 complex formation nih.gov |

| Downstream Pathway | Activates TLR4/MyD88/NF-κB pathway nih.gov | Suppresses activation of the NF-κB pathway nih.gov |

| Effect of Inhibition | Decreased IL-6 secretion; reduced inflammation nih.govnih.gov | Reduced infection severity; enhanced bacterial clearance nih.govnih.gov |

| Example Inhibitors Studied | Modified Citrus Pectin (MCP), TD139, siRNA nih.govnih.gov | Unnamed specific inhibitor, competing saccharides nih.gov |

Preclinical Efficacy Studies and Disease Models

In vitro Cell-Based Assays

Fibroblast Migration Assays (e.g., MRC-5 lung fibroblasts)

Galectin-3 is a key regulator of fibroblast behavior, promoting their migration and activation, which are critical steps in the development of tissue fibrosis. Studies have shown that galectin-3 stimulates the migration of fibroblasts, contributing to the progression of fibrotic diseases. For instance, in lung fibroblasts, galectin-3 has been shown to induce migration and collagen synthesis. This pro-fibrotic activity is linked to its ability to activate myofibroblasts, the primary cells responsible for extracellular matrix deposition in scarred tissues. Inhibition of galectin-3, therefore, represents a promising strategy to halt the progression of fibrosis by preventing the migration and activation of these critical cell types.

Cancer Cell Proliferation, Invasion, and Metastasis Assays

Galectin-3 is broadly implicated in the progression and metastasis of various cancers by influencing cell proliferation, adhesion, migration, and invasion. nih.gov Its expression often correlates with a more aggressive tumor phenotype and poorer prognosis in several types of cancer, including breast, colon, liver, and glioblastoma. frontiersin.orgiiarjournals.orgnih.gov

Hepatoma (Hepatocellular Carcinoma): In hepatocellular carcinoma (HCC) cells, galectin-3 is induced and promotes cell motility and invasion through an autocrine pathway. nih.gov Knockdown of galectin-3 using siRNA has been shown to significantly inhibit HCC cell growth, migration, and invasion while promoting apoptosis. nih.govescholarship.org These effects are partly mediated through the activation of RhoA and myosin light chain kinase (MLCK), which are crucial for actin cytoskeleton reorganization and cell movement. nih.gov

Ovarian and Breast Cancer: Elevated galectin-3 expression is associated with the progression and metastatic potential of breast cancer. nih.gov It enhances the metastatic capability of human breast carcinoma cells (BT549) by promoting their survival against cytotoxic species in the microcirculation. nih.gov Galectin-3 facilitates several steps of the metastatic cascade, including tumor-stromal interactions, adhesion to endothelial cells, and invasion. frontiersin.org Inhibition of galectin-3 in metastatic breast cancer cells has been shown to decrease their invasive characteristics. nih.gov

Colon Cancer: In colorectal cancer (CRC), overexpression of galectin-3 is linked to increased migration and metastasis. nih.govresearchgate.net It can regulate the expression of MUC2 mucin, a ligand for galectin-3, which plays a role in the ability of colon cancer cells to colonize the liver. iiarjournals.org Suppression of galectin-3 in human colon cancer cell lines has been observed to reduce cell proliferation. aacrjournals.org

Glioblastoma: Glioblastoma (GBM) is a highly aggressive brain tumor characterized by extensive invasion. Galectin-3 is overexpressed in GBM and is a potent modulator of cell migration and proliferation. nih.govnih.gov Treatment of human GBM cells with a monoclonal anti-galectin-3 antibody resulted in a significant decrease in migration and invasion in vitro. nih.gov This is potentially linked to its interaction with the epidermal growth factor receptor (EGFR), a key driver of GBM growth. nih.gov

The table below summarizes the observed effects of galectin-3 inhibition or knockdown in various cancer cell lines.

| Cell Line Type | Assay | Key Findings with Galectin-3 Inhibition/Knockdown |

| Hepatoma (HCC) | Proliferation, Migration, Invasion | Significant inhibition of cell growth, migration, and invasion; induction of apoptosis. nih.govnih.gov |

| Breast Carcinoma | Invasion, Metastasis | Decreased migratory and invasive characteristics; reduced metastatic potential. frontiersin.orgnih.gov |

| Colon Carcinoma | Proliferation, Migration | Reduced cell proliferation and migration. nih.govaacrjournals.org |

| Glioblastoma | Migration, Invasion | Significant decrease in cell migration and invasion. nih.gov |

Endothelial Cell Migration and Tube Formation Assays

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Galectin-3 is a recognized pro-angiogenic factor. nih.gov It acts on endothelial cells to induce chemotaxis, facilitating their motility, and stimulates the formation of capillary-like structures, a key step in angiogenesis. nih.govjohnshopkins.edu Studies using human umbilical vein endothelial cells (HUVECs) have demonstrated that soluble galectin-3 promotes both cell migration and capillary tube formation. rndsystems.comrupress.org This process is dependent on carbohydrate recognition and can be inhibited by specific sugars and antibodies. nih.gov The mechanism involves galectin-3 binding to cell surface receptors like αvβ3 integrin, which in turn activates signaling pathways that modulate the angiogenic response to growth factors such as VEGF and bFGF. rupress.org

Immunomodulatory Assays in Primary Immune Cells

Galectin-3 plays a complex and often pro-inflammatory role in modulating the immune system. It influences the function of various immune cells, including macrophages and T cells.

Macrophages: Galectin-3 is abundantly expressed in macrophages and is a key regulator of their function, including phagocytosis and activation. nih.govresearchgate.net It can promote a pro-inflammatory phenotype in macrophages, leading to the release of inflammatory mediators like IL-1β, IL-8, and TNF-α. mdpi.com Inhibition of galectin-3 has been shown to decrease the production of these inflammatory regulators. mdpi.com Conversely, some studies suggest that in specific contexts like atherosclerosis, galectin-3 may suppress polarization towards a pro-inflammatory phenotype. nih.gov

T cells: The role of galectin-3 in T-cell function is multifaceted. While it is absent in resting T cells, its expression is induced upon activation. nih.gov Extracellular galectin-3 can induce T-cell apoptosis, while intracellular galectin-3 has been described as an inhibitory regulator of T-cell activation. pnas.orgnih.gov It can attenuate T-cell receptor (TCR) signaling, thereby dampening the T-cell response. pnas.org This suggests that galectin-3 may function as an immune checkpoint, and its inhibition could enhance anti-tumor T-cell responses. nih.gov

In vivo Animal Models of Disease

Fibrotic Disease Models

The pro-fibrotic role of galectin-3 observed in vitro has been extensively validated in various animal models of organ fibrosis. Both genetic deletion (knockout models) and pharmacological inhibition have demonstrated significant protection against the development of fibrosis in the liver, lungs, and kidneys. researchgate.net

Liver Fibrosis: In animal models of liver fibrosis induced by agents like carbon tetrachloride (CCl₄), mice lacking the galectin-3 gene (Galectin-3-/-) show markedly attenuated liver fibrosis. pnas.org These mice exhibit blocked myofibroblast activation and reduced procollagen (B1174764) (I) expression. pnas.org Pharmacological inhibition of galectin-3 with compounds like selvigaltin (B10821601) or modified citrus pectin (B1162225) (MCP) has also been shown to reduce liver inflammation and fibrosis in models of metabolic-associated steatohepatitis (MASH). unifi.itfrontiersin.orgtandfonline.com

Lung Fibrosis: Animal models of pulmonary fibrosis, such as those induced by bleomycin (B88199) or transforming growth factor-beta (TGF-β), have shown that galectin-3 deficient mice are protected from the severe fibrotic effects. nih.gov These mice display reduced myofibroblast activation and collagen production. nih.gov Furthermore, pharmacological inhibition of galectin-3 with inhibitors like TD139 can block the progression of established lung fibrosis. nih.govnih.gov

Kidney Fibrosis: In models of kidney disease, such as unilateral ureteric obstruction or hypertensive nephropathy, inhibition of galectin-3 has been shown to reduce renal fibrosis. physiology.orgnih.gov Pharmacological blockade of galectin-3 with MCP normalized fibrotic markers, reduced tubulointerstitial fibrosis, and attenuated inflammation and kidney injury markers. nih.govplos.orgportlandpress.comnih.gov

The table below summarizes findings from key in vivo fibrosis models.

| Organ | Model | Method of Galectin-3 Inhibition | Key Outcomes |

| Liver | CCl₄-induced fibrosis | Genetic Knockout (Galectin-3-/-) | Markedly attenuated fibrosis, blocked myofibroblast activation. pnas.org |

| Liver | High-Fat Diet (MASH model) | Pharmacological (Selvigaltin) | Reduced liver inflammation and fibrosis. frontiersin.org |

| Lung | Bleomycin-induced fibrosis | Genetic Knockout (Galectin-3-/-) | Dramatically reduced fibrosis and collagen production. nih.gov |

| Lung | Bleomycin-induced fibrosis | Pharmacological (TD139) | Attenuated progression of late-stage fibrosis. nih.gov |

| Kidney | Hypertensive nephropathy | Pharmacological (Gal3i) | Reduced proteinuria, improved renal function, decreased fibrosis. physiology.org |

| Kidney | Obesity-associated renal damage | Pharmacological (MCP) | Normalized fibrotic markers, reduced tubulointerstitial fibrosis. nih.govplos.org |

Cancer Xenograft and Syngeneic Models

Galectin-3 has been increasingly recognized for its role in promoting tumor growth, progression, and metastasis. nih.govnih.govnih.gov It is involved in numerous biological processes critical to cancer, including cell adhesion, proliferation, angiogenesis, and evasion of the immune system. nih.govnih.gov Consequently, inhibiting Galectin-3 has become an attractive strategy for cancer therapy.

Preclinical studies using various models have demonstrated the anti-cancer efficacy of targeting Galectin-3. In an orthotopic nude mouse model of human breast cancer, treatment with a modified, NH2-terminally truncated form of Galectin-3 (Galectin-3C) led to a significant reduction in tumor volume and weight. aacrjournals.org Furthermore, this treatment inhibited the metastasis of cancer cells to the lymph nodes. aacrjournals.org

More recent studies have focused on developing specific small-molecule inhibitors. A novel, high-affinity mouse Galectin-3 inhibitor, GB2095, was tested in syngeneic mouse models, which utilize immunocompetent mice to better evaluate immunotherapies. nih.gov Administration of GB2095 resulted in reduced tumor growth in both breast and melanoma cancer models. nih.gov These findings highlight the potential of Galectin-3 inhibition to not only shrink primary tumors but also to suppress their spread. nih.govaacrjournals.org

| Model System | Therapeutic Agent | Key Findings | Reference |

|---|---|---|---|

| Orthotopic Nude Mouse Model (Human Breast Cancer) | Galectin-3C (Truncated Galectin-3) | Significantly reduced tumor volume and weight; Inhibited lymph node metastasis. | aacrjournals.org |

| Syngeneic Mouse Models (Breast and Melanoma Cancer) | GB2095 (Mouse Galectin-3 Inhibitor) | Reduced tumor growth. | nih.gov |

Inflammatory and Autoimmune Disease Models

The roles of Galectin-3 and Galectin-8 in autoimmune inflammation are complex and, in some cases, opposing. Much of the research in this area has utilized the Experimental Autoimmune Encephalomyelitis (EAE) model, a widely used animal model for multiple sclerosis.

Studies have shown that Galectin-3 plays a pro-inflammatory, disease-exacerbating role in EAE. uaeu.ac.ae Mice genetically deficient in Galectin-3 developed significantly milder EAE symptoms compared to wild-type mice. uaeu.ac.ae This was associated with markedly reduced infiltration of leukocytes, particularly monocytes and macrophages, into the central nervous system (CNS). uaeu.ac.ae At a cellular level, the absence of Galectin-3 led to decreased production of the pro-inflammatory cytokines IL-17 and IFN-γ, and increased production of the anti-inflammatory cytokine IL-10. uaeu.ac.ae Galectin-3 is also highly expressed in activated microglia and macrophages within the visual pathway of EAE mice, suggesting its involvement in the pathogenesis of optic neuritis, a common feature of multiple sclerosis. mdpi.com

In stark contrast, Galectin-8 appears to have an immunosuppressive function in the context of EAE. nih.govresearchgate.net Treatment with exogenous Galectin-8 significantly delayed the progression of clinical symptoms in EAE mice. nih.gov This protective effect is believed to be mediated by its ability to induce apoptosis (programmed cell death) in activated Th17 cells, a key driver of autoimmune inflammation. nih.gov These findings suggest that while inhibiting Galectin-3 could be beneficial, a dual inhibitor of both Galectin-3 and Galectin-8 might have competing effects in autoimmune diseases like multiple sclerosis.

Metabolic Disorder Models

Galectin-3 has emerged as a critical mediator in the pathogenesis of metabolic diseases, particularly non-alcoholic steatohepatitis (NASH), a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by inflammation and fibrosis. nih.gov

In preclinical murine models of NASH, inhibiting Galectin-3 has shown significant therapeutic effects. plos.org Treatment with GR-MD-02 (belapectin), a complex carbohydrate drug that binds to and inhibits Galectin-3, resulted in a marked improvement in liver histology. plos.org Specifically, the treatment reduced key features of NASH, including hepatocellular fat accumulation, hepatocyte ballooning, and inflammation. plos.org Crucially, GR-MD-02 also markedly reduced the deposition of collagen, indicating a reversal of liver fibrosis. plos.orgclinicalleader.com The mechanism appears to involve a reduction in Galectin-3 expression by activated macrophages in the liver. plos.org Another Galectin-3 inhibitor, GM-CT-01, showed similar, though less potent, effects. plos.org These results are supported by studies showing that mice lacking the gene for Galectin-3 are resistant to the development of NASH-related inflammation and fibrosis. galectintherapeutics.com

| Model System | Therapeutic Agent | Key Findings | Reference |

|---|---|---|---|

| Murine Model of NASH with Fibrosis | GR-MD-02 (Belapectin) | Marked improvement in liver histology; Significant reduction in NASH activity and collagen deposition (fibrosis). | plos.org |

| GM-CT-01 | Intermediate beneficial effects on NASH and fibrosis between vehicle and GR-MD-02. | plos.org |

Neuroinflammation and Neurodegenerative Disease Models

Neuroinflammation is a key pathological process in many neurodegenerative diseases. nih.govnih.gov Galectin-3 has been identified as a significant regulator of this process in the CNS. nih.govnih.gov Its expression is frequently upregulated in reactive microglia and macrophages in diseases such as multiple sclerosis, Alzheimer's disease, and Parkinson's disease. nih.govnih.gov

In the 5x FAD mouse model of Alzheimer's disease, genetic deletion of Galectin-3 provided substantial benefits. nih.gov These mice showed ameliorated β-amyloid deposition, a hallmark of Alzheimer's, and improved cognitive function. nih.gov This was linked to a reduction in the reactivity of microglia, the primary immune cells of the brain. nih.gov Galectin-3 is known to interact with key microglial receptors involved in neuroinflammation, such as Toll-like receptor 4 (TLR4) and triggering receptor expressed on myeloid cells 2 (TREM2), providing a mechanism for its pro-inflammatory role. mdpi.comox.ac.uk These findings position Galectin-3 as a detrimental factor in neurodegeneration and a promising therapeutic target for these conditions. nih.gov

Infection Models

The role of galectins in host defense against pathogens is an area of active investigation. Studies using bacterial infection models have sought to clarify the function of Galectin-3 and Galectin-8.

In mice deficient in Galectin-3, -8, and -9, resistance to acute infection with pathogens such as Listeria monocytogenes and Salmonella enterica was not impaired. plos.orgresearchgate.net However, these triple-knockout mice did show a modest susceptibility to chronic infection with Mycobacterium tuberculosis, the bacterium that causes tuberculosis. plos.org This suggests that these galectins may not be critical for the initial innate immune response but could play a more prominent role in the later, adaptive immune response to chronic infections. plos.org

Cellular studies have revealed distinct roles for Galectin-3 and Galectin-8 in antibacterial autophagy, a cellular process that degrades cytosolic bacteria. Galectin-8 can act as a danger sensor, binding to glycans exposed on damaged bacteria-containing vacuoles and initiating autophagy to eliminate the pathogen. frontiersin.org Conversely, Galectin-3 has been shown to suppress this autophagic process. frontiersin.org This functional opposition suggests a complex interplay between these galectins in regulating cellular defense mechanisms during bacterial infection.

Chemical Synthesis and Structure Activity Relationship Sar Studies

Synthetic Methodologies for N-Arylsulfonyl-Indole-2-Carboxamide Derivatives

The synthesis of N-Arylsulfonyl-Indole-2-Carboxamide derivatives is a multi-step process centered around the construction of a substituted indole (B1671886) core. A key reaction in this process is the Fischer indole synthesis, a reliable method for producing indoles from aryl hydrazines and ketones or aldehydes under acidic conditions. nih.govtcichemicals.comwikipedia.org

The general synthetic route for 5-aryloxy-substituted indole derivatives begins with a nucleophilic aromatic substitution reaction. For instance, 4-fluoronitrobenzene can be treated with various substituted phenols to yield diaryl ether intermediates. The nitro group of these intermediates is then reduced to an aniline (B41778) derivative. This aniline is subsequently used in the Fischer indole synthesis to construct the key 5-aryloxy-indole-2-carboxylate intermediate. nih.gov Finally, the ester is hydrolyzed to the corresponding carboxylic acid, which is then coupled with a desired arylsulfonamide via a condensation reaction to yield the final N-Arylsulfonyl-Indole-2-Carboxamide products. nih.gov

For derivatives with a heteroaryloxyl group at the 5-position, a similar strategy is employed, often starting with a protected aniline, such as 4-benzyloxyaniline, to build the indole ring via the Fischer synthesis, followed by deprotection and subsequent substitution and condensation steps. nih.gov

Derivatization Strategies and Analogue Synthesis

To explore the structure-activity relationships, extensive derivatization of the N-Arylsulfonyl-Indole-2-Carboxamide scaffold has been performed. These strategies focus on modifying the indole core and its substituents, as well as the arylsulfonyl moiety. nih.gov

Systematic modifications have been made to probe the chemical space around the indole scaffold. nih.gov

Indole Ring Substitution: The effect of placing substituents at the 4-, 5-, and 6-positions of the indole ring has been investigated. Studies found that the position of substitution is critical, with a 4-fluorophenoxyl group at the 5-position of the indole ring yielding higher potency against both Galectin-3 and Galectin-8C compared to substitutions at the 4- or 6-positions. nih.gov

5-Position Aryloxy Group: A variety of substituted phenoxyl groups and heteroaryloxyl groups have been introduced at the 5-position to explore electronic and steric effects. Dihalogenated phenyl groups and electron-deficient pyridinyloxyl groups have been shown to be well-tolerated, producing compounds with potent binding to both galectins. nih.gov

Arylsulfonyl Moiety: The arylsulfonyl portion of the molecule has also been a target for diversification. Different substituted phenylsulfonamides and fused aromatic heterocyclic sulfonamides have been incorporated. These modifications have been shown to provide favorable binding, with significant structural diversity being allowed, particularly for Galectin-8C binding. nih.gov

Indole Core Modification: Bioisosteric replacement of the indole core has been explored. Replacing the indole NH with N-methylation was one strategy, while another involved substituting the entire indole ring with an electron-rich heterocycle like benzo[b]furan. The benzo[b]furan analogue maintained comparable binding affinity, suggesting that the core indole structure is amenable to replacement with other electron-rich heterocycles. nih.gov Conversely, methylation of the acidic NH on the acylsulfonamide linker dramatically decreased potency, indicating this proton is crucial for interaction with the target proteins. nih.gov

The N-Arylsulfonyl-Indole-2-Carboxamide scaffold was intentionally developed as a non-carbohydrate inhibitor. nih.gov This strategy aims to overcome the inherent limitations of traditional carbohydrate-based inhibitors, which often suffer from high polarity and poor oral bioavailability. nih.gov The design of these indole derivatives as mimetics of the natural β-galactoside ligands allows them to interact with the carbohydrate recognition domain (CRD) of galectins without possessing a sugar moiety. nih.gov Consequently, the introduction of carbohydrate moieties to this specific chemotype is not a pursued derivatization strategy, as it would counteract the primary goal of improving the druglike properties of the inhibitors. nih.gov

Impact of Structural Modifications on Galectin-3/Galectin-8 Affinity and Selectivity

SAR studies have provided detailed insights into how specific structural features of the N-Arylsulfonyl-Indole-2-Carboxamide derivatives influence their binding affinity (expressed as dissociation constant, Kd) and selectivity for Galectin-3 and Galectin-8C. nih.gov

The N-arylsulfonyl-carboxamide linker is a key structural feature, with the acidic NH of the sulfonamide being critical for activity. nih.gov Molecular modeling suggests the indole ring itself is positioned within the galactose binding site of the CRD, where it interacts with conserved tryptophan and arginine residues. The 5-aryloxyl moiety extends into another pocket, potentially forming interactions with a glutamic acid residue. nih.gov

The most potent dual inhibitors identified, such as Cpd53 (Gal-3 Kd = 4.12 μM; Gal-8C Kd = 6.04 μM) and Cpd57 (Gal-3 Kd = 12.8 μM; Gal-8C Kd = 2.06 μM), demonstrate that subtle modifications can tune the potency and selectivity profile. nih.govnih.gov For instance, modifications to the arylsulfonyl group showed that fused heterocyclic sulfonamides could provide favorable binding to both galectin isoforms. nih.gov

| Compound | 5-Position Indole Substituent | Arylsulfonyl Group | Gal-3 Kd (μM) | Gal-8C Kd (μM) |

|---|---|---|---|---|

| 33 | 4-Fluorophenoxy | 4-Methylphenylsulfonyl | 31.4 | 14.8 |

| 53 | 4-Fluorophenoxy | Thiophene-2-sulfonyl | 4.12 | 6.04 |

| 57 | 4-Fluorophenoxy | 4,5-Dichlorothiophene-2-sulfonyl | 12.8 | 2.06 |

| 67 (Indole replaced with Benzofuran) | 4-Fluorophenoxy | Thiophene-2-sulfonyl | 14.8 | 10.3 |

| 69 (Acylsulfonamide N-methylated) | 4-Fluorophenoxy | Thiophene-2-sulfonyl | >500 | >300 |

Comparative Analysis with Other Galectin Inhibitor Chemotypes

The N-Arylsulfonyl-Indole-2-Carboxamide class of inhibitors offers a distinct profile when compared to other well-established galectin inhibitor chemotypes, particularly those based on carbohydrate scaffolds. nih.gov

Thiodigalactoside (TDG) is a hydrolytically stable disaccharide analogue that serves as a foundational scaffold for many potent, high-affinity galectin inhibitors. researchgate.net Derivatives of TDG, such as those bearing 4-aryl-1,2,3-triazole moieties, have achieved nanomolar affinity for Galectin-3. A prominent example is TD139 (GB0139), which advanced to clinical trials. nih.gov

While TDG derivatives can achieve very high potency, their development highlights the classic trade-off seen with carbohydrate-based drugs. Their disaccharide nature results in high polarity, which can limit oral bioavailability and cell permeability. nih.gov The N-Arylsulfonyl-Indole-2-Carboxamide chemotype was developed specifically to address these shortcomings. As non-carbohydrate small molecules, they are designed to have improved "druglike" properties, potentially leading to better pharmacokinetic profiles, including the possibility of oral administration. nih.gov Although the currently reported indole-based inhibitors exhibit micromolar affinity, which is less potent than the most advanced TDG derivatives, they represent a crucial starting point for a new class of galectin antagonists with a fundamentally different and potentially more favorable physicochemical profile. nih.gov

d-Galactal (B13577) Derivatives

Researchers have explored d-galactal as a promising scaffold for developing selective inhibitors for the N-terminal domain of galectin-8 (galectin-8N), a protein involved in tumor progression, metastasis, and immune modulation. lu.seacs.orglu.se The design strategy involves substituting the d-galactal core at the C-3 position with benzimidazole (B57391) and quinoline (B57606) moieties to enhance binding affinity and selectivity. lu.senih.gov

The synthesis and evaluation of a series of these derivatives led to the identification of a d-galactal-benzimidazole hybrid as a particularly effective and selective ligand for galectin-8N. lu.seacs.org This compound demonstrated a dissociation constant (Kd) of 48 μM for galectin-8N, showing a 15-fold selectivity over galectin-3 and even greater selectivity against other mammalian galectins. lu.senih.govacs.org

Structure-activity relationship studies revealed several key insights:

The endocyclic double bond within the d-galactal scaffold contributes to increased binding affinity for galectin-8N compared to traditional methyl β-d-galactopyranosides. acs.org

Carboxylic acid derivatives generally exhibited a 4- to 8-fold higher affinity for galectin-8N than their corresponding ester counterparts, with the exception of compounds 5b and 6b . acs.org

The d-galactal derivatives consistently showed a 2- to 7-fold higher affinity for galectin-8N when compared to previously reported benzimidazole and quinoline methyl β-d-galactosides. acs.org

X-ray crystallography and molecular dynamics simulations of galectin-8N complexed with these derivatives provided a molecular basis for their enhanced affinity. lu.senih.gov The data revealed an orbital overlap between an amino group of Arg45 in the galectin's binding site and the electron-rich regions of the d-galactal's olefin and O4 atom. This specific interaction is hypothesized to be a key contributor to the high affinity of these ligands. lu.senih.gov Functionally, these d-galactal-benzimidazole hybrids were shown to reduce the secretion of pro-inflammatory cytokines IL-6 and IL-8 in MDA-MB-231 breast cancer cells in a dose-dependent manner, highlighting their potential as anti-inflammatory and anti-tumor agents. lu.seacs.orgnih.gov

| Compound | Galectin-8N Kd (μM) | Galectin-3 Kd (μM) | Selectivity (Gal-3/Gal-8N) |

|---|---|---|---|

| d-galactal-benzimidazole hybrid (6a) | 48 | >720 | >15 |

| Compound 6c | 46 | - | - |

| d-galactal 3 | >1000 | >1000 | - |

Selenium-Containing Diglycosylated Compounds

A novel approach to designing galectin inhibitors involves the replacement of the glycosidic oxygen with a selenium atom, creating selenoglycosides that are resistant to hydrolysis. cnr.it This strategy was employed to develop a diglycosylated compound with a selenoglycoside bond, further modified with lipophilic benzyl (B1604629) groups on both saccharide residues to enhance binding. nih.gov This compound, 3,3′-O-dibenzyl digalactosyl selenide (B1212193) (SeDG-Bn), was designed as a dual inhibitor for galectin-3 and the N-terminal domain of galectin-9 (Gal-9N). nih.govnih.gov

The synthesis of SeDG-Bn and its unbenzylated precursor, digalactosyl selenide (SeDG), allowed for a clear SAR assessment. nih.gov Isothermal titration calorimetry (ITC) was used to determine the binding affinities for the carbohydrate recognition domains (CRD) of Gal-3 and Gal-9N.

The results demonstrated a significant enhancement in binding affinity due to the benzyl groups:

SeDG exhibited moderate affinity with Kd values of 20.2 ± 2.2 µM for Gal-3CRD and 22.4 ± 4.4 μM for Gal-9NCRD. nih.gov

SeDG-Bn showed a nearly 10-fold increase in affinity, with Kd values of 2.2 ± 0.45 µM for Gal-3CRD and 2.9 ± 0.3 µM for Gal-9NCRD. nih.gov

Molecular modeling and NMR spectroscopy studies revealed that the digalactose backbone of SeDG-Bn orients within the galectin binding site, while the benzyl groups establish crucial hydrophobic contacts with amino acid residues, which accounts for the enhanced binding affinity compared to the unmodified SeDG. nih.govcnr.it The introduction of these hydrophobic moieties is a key strategy for improving ligand affinity. cnr.it This class of selenium-containing compounds holds promise for further development as anticancer agents, demonstrating good antiproliferative, anti-migration, and anti-angiogenesis properties in melanoma cell models. nih.govnih.govresearchgate.net

| Compound | Galectin-3CRD Kd (μM) | Galectin-9NCRD Kd (μM) |

|---|---|---|

| SeDG | 20.2 ± 2.2 | 22.4 ± 4.4 |

| SeDG-Bn | 2.2 ± 0.45 | 2.9 ± 0.3 |

Polycarbohydrate Structures and Monosaccharide Derivatives

While complex polycarbohydrate structures can interact with galectins, often at non-canonical binding sites, recent efforts have focused on developing smaller, more drug-like monosaccharide derivatives as potent and selective galectin-3 inhibitors. nih.govnih.gov The challenge in designing these inhibitors lies in overcoming the high hydrophilicity of the galectin-3 binding pocket and addressing structural differences between human and mouse orthologs. nih.gov

A novel series of monosaccharide-based inhibitors has been discovered that demonstrates high potency and oral bioavailability for both human and mouse galectin-3. nih.gov These derivatives were engineered to be highly selective for galectin-3, which is the sole chimeric member of the galectin family, over other types such as the prototype galectin-1 and the tandem-repeat galectin-9. nih.govresearchgate.net

The binding mode for these new monosaccharide ligands was confirmed through X-ray co-crystal structures, which validated the rational design approach. nih.gov This structural confirmation is essential for understanding the key interactions that drive potency and selectivity, providing a solid foundation for the future design of even more effective therapeutic agents targeting diseases driven by galectin-3. nih.govresearchgate.net

Future Directions and Research Perspectives

Elucidation of Broader Glycan-Binding Specificities and Interactomes of a Dual Galectin-3/Galectin-8 Inhibitor

A crucial area of future research will be to fully elucidate the glycan-binding specificities and the complete interactome of a dual Galectin-3/Galectin-8 inhibitor. While Galectin-3 and Galectin-8 are both β-galactoside-binding lectins, they exhibit distinct preferences for more complex glycan structures. Galectin-3 is known to bind to N-acetyllactosamine (LacNAc) structures, particularly on complex N-glycans, and its affinity is influenced by glycan branching. Galectin-8 also recognizes LacNAc but can show preference for sialylated or sulfated glycans. The N-terminal carbohydrate recognition domain (CRD) of Galectin-8 has a unique specificity for certain O-glycans and can bind to glycans on the surface of pathogens.

Future studies will need to employ advanced techniques to map the binding profile of a dual inhibitor. High-throughput glycan microarrays will be instrumental in identifying the full range of glycan structures that the inhibitor can block on both Galectin-3 and Galectin-8. Furthermore, proximity-labeling techniques, such as BioID, combined with mass spectrometry in relevant cell models will be essential to identify the glycoprotein (B1211001) counter-receptors whose interactions with Galectin-3 and Galectin-8 are disrupted by the inhibitor. Understanding the complete interactome will provide a clearer picture of the inhibitor's mechanism of action and potential off-target effects.

Table 1: Comparison of Known Glycan-Binding Preferences of Galectin-3 and Galectin-8

| Feature | Galectin-3 | Galectin-8 |

|---|---|---|

| Primary Ligand | β-galactosides (e.g., LacNAc) | β-galactosides (e.g., LacNAc) |

| Preferred Structures | Poly-LacNAc on complex N-glycans | Sialylated and sulfated glycans |

| Binding to O-glycans | Limited | N-terminal CRD shows preference |

| Histo-blood Group Antigen Binding | Preferential binding to A-type glycans | Preferential binding to A-type glycans |

Advanced Preclinical Characterization of Dual Inhibition Effects on Complex Biological Systems

The simultaneous inhibition of Galectin-3 and Galectin-8 is expected to have profound effects on complex biological systems due to the multifaceted roles of these proteins in cell adhesion, signaling, and immune regulation. Advanced preclinical studies will be necessary to characterize these effects. This will involve the use of sophisticated in vitro models, such as 3D organoids and co-culture systems, that more accurately mimic the in vivo environment.

In the context of cancer, for example, both Galectin-3 and Galectin-8 are implicated in tumor progression, angiogenesis, and metastasis. Preclinical studies should investigate the impact of dual inhibition on the tumor microenvironment, including effects on immune cell infiltration, fibroblast activation, and vascular development. Animal models of various cancers will be critical to assess the therapeutic efficacy and to understand the systemic effects of dual Galectin-3 and Galectin-8 inhibition.

Development of Next-Generation Analogues with Enhanced Potency and Selectivity

The development of next-generation analogues of a lead dual Galectin-3/Galectin-8 inhibitor will focus on improving its pharmacological properties. Structure-activity relationship (SAR) studies will be conducted to guide the design of new compounds with enhanced potency and selectivity. The goal will be to develop analogues that can effectively inhibit both galectins at lower concentrations, thereby reducing the potential for off-target effects.